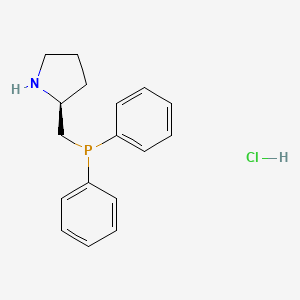
(S)-2-((Diphenylphosphanyl)methyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((Diphenylphosphanyl)methyl)pyrrolidine hydrochloride is a chiral phosphine ligand used in various asymmetric synthesis reactions. This compound is known for its ability to facilitate enantioselective transformations, making it valuable in the field of organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Diphenylphosphanyl)methyl)pyrrolidine hydrochloride typically involves the reaction of (S)-2-(chloromethyl)pyrrolidine with diphenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality.
化学反应分析
Types of Reactions
(S)-2-((Diphenylphosphanyl)methyl)pyrrolidine hydrochloride undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The phosphine ligand can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
科学研究应用
(S)-2-((Diphenylphosphanyl)methyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (S)-2-((Diphenylphosphanyl)methyl)pyrrolidine hydrochloride involves its role as a chiral ligand. It coordinates with transition metals to form chiral metal complexes, which then catalyze enantioselective reactions. The chirality of the ligand induces asymmetry in the reaction environment, leading to the preferential formation of one enantiomer over the other.
相似化合物的比较
Similar Compounds
®-2-((Diphenylphosphanyl)methyl)pyrrolidine hydrochloride: The enantiomer of the compound, used in similar applications but with opposite chirality.
(S)-2-((Diphenylphosphanyl)methyl)piperidine hydrochloride: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-2-((Diphenylphosphanyl)methyl)pyrrolidine hydrochloride is unique due to its specific chiral configuration and its ability to induce high enantioselectivity in catalytic reactions. Its structural features and reactivity make it a valuable tool in asymmetric synthesis.
属性
分子式 |
C17H21ClNP |
|---|---|
分子量 |
305.8 g/mol |
IUPAC 名称 |
diphenyl-[[(2S)-pyrrolidin-2-yl]methyl]phosphane;hydrochloride |
InChI |
InChI=1S/C17H20NP.ClH/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17;/h1-6,9-12,15,18H,7-8,13-14H2;1H/t15-;/m0./s1 |
InChI 键 |
OYALHMFEBNXYFW-RSAXXLAASA-N |
手性 SMILES |
C1C[C@H](NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
规范 SMILES |
C1CC(NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


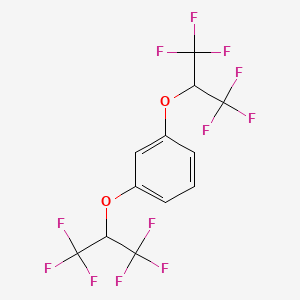
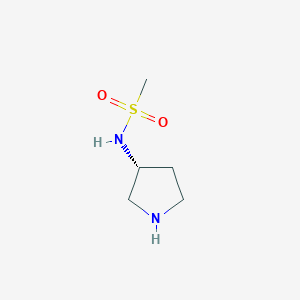
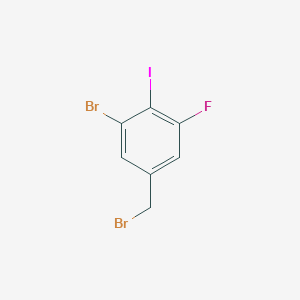
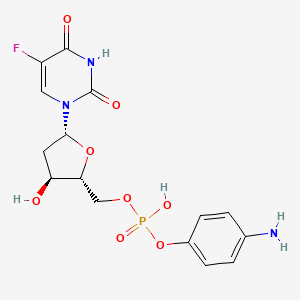
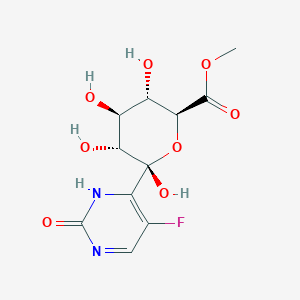
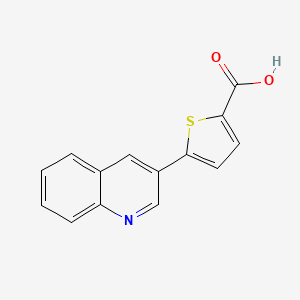
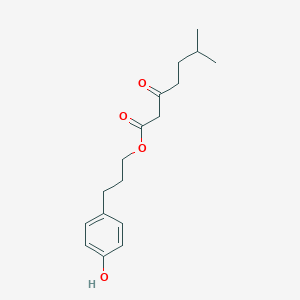
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12836922.png)
![2-(2-Cyclopropyl-5-(ethylsulfonyl)-1-methyl-1H-imidazol-4-yl)-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12836925.png)
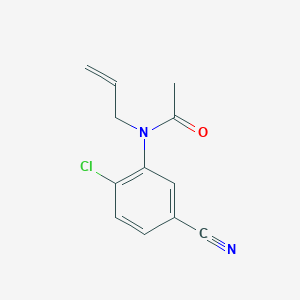
![3-(Hydroxyimino)-8-methyl-5-phenyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B12836945.png)
![7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B12836968.png)
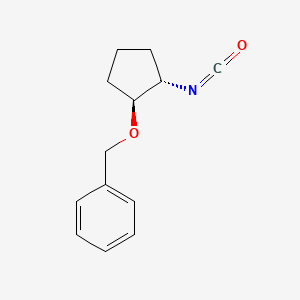
![13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12836975.png)
